molecular formula C18H20ClNO2 B5539685 6-chloro-3-(2-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-(2-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No. B5539685
M. Wt: 317.8 g/mol
InChI Key: XZNBPYAOCDEXHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazine derivatives, such as 6-chloro-3-(2-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine, involves complex organic reactions, often starting from readily available precursors through tandem oxidative aminocarbonylation and intramolecular conjugate addition. Such procedures have been demonstrated for similar compounds, highlighting the intricate steps and conditions needed for synthesis, including the use of palladium catalysis under specific temperature and pressure conditions to achieve high stereoselectivity (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a 3,4-dihydro-2H-1,3-benzoxazine ring, often with various substituents that significantly affect the compound's chemical behavior and properties. X-ray diffraction analysis is a common technique used to unequivocally establish the configuration around double bonds in such molecules, providing crucial insights into their molecular structure and stereochemistry.

Chemical Reactions and Properties

Benzoxazine compounds undergo a range of chemical reactions, including ring-opening polymerization and interactions with different reagents to form various heterocycles. These reactions are influenced by the compound's specific functional groups and structural characteristics, leading to the formation of novel compounds with potential pharmacological activities. For instance, the interaction with hydrazonyl halides or active methylene compounds can yield triazine or triazepine derivatives, showcasing the compound's versatility in synthetic chemistry (Badrey & Gomha, 2012).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its behavior in different solvents and conditions. Advanced analytical techniques, including Hirshfeld surface analyses and cyclic voltammetry, are employed to study these aspects in detail, revealing how different substituents influence the compound's physical characteristics (Suetrong et al., 2021).

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel benzoxazine derivatives, including 6-chloro-3-(2-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine, has been extensively studied for their potential biological activities. For example, certain benzoxazine derivatives exhibit antimicrobial properties against various microorganisms, showcasing their potential in developing new antimicrobial agents (Bektaş et al., 2010). These studies involve the synthesis of these compounds through reactions involving ester ethoxycarbonylhydrazones with primary amines, followed by screening for antimicrobial activities.

Chemical Transformations and Mechanistic Insights

The compound and its analogs have also been used to understand chemical transformations and mechanisms. For instance, the hydrolysis of benzoxazine derivatives has been explored to elucidate the pathways leading to various hydrolyzed products, contributing to the understanding of chemical stability and reactivity under different conditions (Iwanami et al., 1964). Such studies provide valuable insights into the behavior of these compounds under various chemical conditions, informing their potential applications in synthesis and material science.

Material Science and Engineering

In the field of material science, derivatives of this compound have been investigated for their electrochemical properties and potential as chelating agents. Research into dihydro-benzoxazine dimer derivatives, for example, highlights the influence of chemical functionalities on their crystal structures and electrochemical behaviors, indicating their potential application in the development of novel materials with specific electrochemical characteristics (Suetrong et al., 2021).

properties

IUPAC Name

6-chloro-3-(2-ethoxyphenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-4-21-16-8-6-5-7-15(16)20-10-14-13(3)18(19)12(2)9-17(14)22-11-20/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNBPYAOCDEXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CC3=C(C=C(C(=C3C)Cl)C)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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